(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid
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Overview
Description
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzofuran moiety, and an acetic acid functional group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Benzofuran Moiety: The benzofuran ring is introduced through a cyclization reaction involving an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative.
Coupling Reaction: The protected amino acid is then coupled with the benzofuran derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine, yielding the desired compound.
Industrial Production Methods
Industrial production of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis equipment and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its structural complexity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from reacting during the coupling of amino acids. The benzofuran moiety can participate in various chemical reactions, influencing the overall reactivity and stability of the compound. The acetic acid functional group provides additional sites for chemical modification, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
®-2-((((tert-Butoxycarbonyl)amino)-2-(benzofuran-2-yl)acetic acid): Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-yl)acetic acid: Similar structure but with a naphthalene moiety instead of benzofuran.
Uniqueness
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid is unique due to the presence of the benzofuran moiety, which imparts distinct chemical properties and reactivity. The Fmoc protecting group is also widely used in peptide synthesis, making this compound particularly valuable in the field of organic chemistry.
Properties
IUPAC Name |
(2R)-2-(1-benzofuran-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c27-24(28)23(22-13-15-7-1-6-12-21(15)31-22)26-25(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-13,20,23H,14H2,(H,26,29)(H,27,28)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEZEPLVMNHSMX-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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